molecular formula C11H15ClN2O3S B2479028 2-Chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 2411266-33-4

2-Chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B2479028
CAS No.: 2411266-33-4
M. Wt: 290.76
InChI Key: YPQZRJNPHJXOCV-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide is an organic compound with a complex structure that includes a chloro group, a methyl group, and a sulfamoylphenyl group

Properties

IUPAC Name

2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-8(14(2)11(15)7-12)9-3-5-10(6-4-9)18(13,16)17/h3-6,8H,7H2,1-2H3,(H2,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQZRJNPHJXOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)N(C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with methylating agents under controlled conditions. One common method includes the use of ammonium thiocyanate in absolute ethanol, where the mixture is refluxed for several hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with molecular targets such as enzymes. For instance, it may inhibit carbonic anhydrase IX, an enzyme overexpressed in certain tumors, thereby exerting antiproliferative effects . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes like carbonic anhydrase IX makes it particularly valuable in medical research.

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